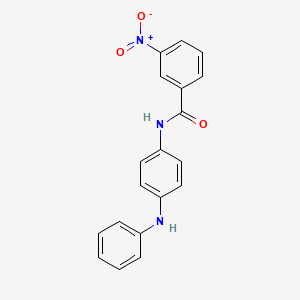

N-(4-anilinophenyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(4-anilinophenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-19(14-5-4-8-18(13-14)22(24)25)21-17-11-9-16(10-12-17)20-15-6-2-1-3-7-15/h1-13,20H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGFQDCWXBYLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-3-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-anilinophenylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Electrophiles such as halogens, nitrating agents

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Reduction: N-(4-anilinophenyl)-3-aminobenzamide

Substitution: Various substituted derivatives depending on the electrophile used

Hydrolysis: 4-anilinophenylamine and 3-nitrobenzoic acid

Scientific Research Applications

N-(4-anilinophenyl)-3-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antibacterial and antifungal properties.

Medicine: Research has explored its potential as an inhibitor of certain enzymes involved in disease pathways.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of diguanylate cyclase enzymes, which play a role in bacterial biofilm formation. By reducing the levels of cyclic di-GMP, the compound can disrupt biofilm formation and enhance the effectiveness of antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-anilinophenyl)-3-nitrobenzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Varying Substituents

Physicochemical and Pharmacokinetic Properties

| Property | This compound | N-(4-cyanophenyl)-3-nitrobenzamide | N-(4-sulfamoylphenyl)-3-nitrobenzamide |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.8 | 1.5 |

| Solubility | Low (nitro group reduces polarity) | Moderate (cyan group enhances) | High (sulfamoyl improves hydrophilicity) |

| Metabolic Stability | Likely low (nitro → nitroso metabolites) | Moderate | High (sulfamoyl resists oxidation) |

Key Research Findings and Implications

- DGC Inhibition: Benzamide derivatives without nitro groups (e.g., N-(4-anilinophenyl)benzamide) are more extensively studied, showing potent antibiofilm activity. The nitro variant’s role remains speculative but is hypothesized to improve target engagement .

- Structural Flexibility : Substituents like sulfonamide () or trifluoromethyl () groups can fine-tune solubility and target selectivity. For example, sulfonamide-benzamides exhibit enhanced aqueous solubility, critical for in vivo applications .

- Toxicity Considerations: Nitro groups may introduce genotoxic risks via metabolic activation to reactive intermediates, necessitating careful optimization in drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-anilinophenyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 4-anilinophenylamine. A typical procedure involves dissolving the amine in anhydrous dichloromethane under nitrogen, followed by dropwise addition of the acyl chloride with a base (e.g., triethylamine) as a catalyst. Reaction optimization includes controlling temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves yield (e.g., 56% yield reported for analogous compounds) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent) identify functional groups and confirm amide bond formation (e.g., δ ~10.68 ppm for NH in analogous structures) .

- Mass Spectrometry : High-resolution Q-TOF MS provides exact mass validation (e.g., [M-H]⁻ peaks with isotopic patterns for halogens) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 7.85 Å, b = 8.27 Å) are common in nitrobenzamide derivatives .

Q. How is the compound screened for preliminary biological activity?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values). Derivatives with nitro groups show RNA polymerase inhibition, as seen in dithiolopyrrolone analogs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Structural analogs with bromine substitutions exhibit IC₅₀ values <10 µM .

Advanced Research Questions

Q. How can synthesis yield be improved while minimizing by-products?

- Methodology :

- Catalyst Screening : Use Pd/C or polymer-supported reagents to enhance nitro reduction efficiency .

- Flow Chemistry : Continuous flow reactors improve scalability and reduce reaction times (e.g., 2-hour residence time vs. 24 hours batch) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, while greener alternatives (e.g., cyclopentyl methyl ether) reduce environmental impact .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare IC₅₀/MIC values from multiple assays, accounting for variables like cell line heterogeneity or solvent effects (e.g., DMSO cytotoxicity thresholds).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F, -Br) to enhance bioactivity, as seen in halogenated analogs .

- Target Validation : Use CRISPR knockouts or RNA interference to confirm mechanism (e.g., RNA polymerase vs. kinase inhibition) .

Q. What computational methods predict binding modes and inhibitory potential?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., factor Xa or bacterial RNAP). A nitrobenzamide derivative showed a docking score of -9.2 kcal/mol against hfXa .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data to explain stability and reactivity .

Q. How does polymorphism affect physicochemical properties and bioactivity?

- Methodology :

- Crystallization Screens : Vary solvents (ethanol/water vs. acetone) to isolate polymorphs. Triclinic vs. monoclinic systems may alter solubility (e.g., 2-fold differences in dissolution rates) .

- Thermal Analysis : DSC/TGA profiles identify metastable forms. For example, a melting point variation of 5–10°C between polymorphs impacts formulation stability .

Q. What strategies elucidate structure-activity relationships (SAR) for nitrobenzamide derivatives?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., -OCH₃, -CN) on the aniline ring. A 4-methoxy analog showed 3x higher antimicrobial activity than the parent compound .

- QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (Hammett σ) with bioactivity .

Q. How to assess toxicity and metabolic stability in preclinical models?

- Methodology :

- In Vitro Hepatocyte Assays : Measure CYP450 inhibition (e.g., CYP3A4) and metabolic half-life using LC-MS/MS. Nitro-reduction metabolites (e.g., amines) may require genotoxicity testing (Ames assay) .

- In Vivo PK/PD : Administer compound (10 mg/kg, oral) to rodent models; plasma concentration-time profiles quantify bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.